(6-Carbamoylpyridin-3-yl)boronic acid
Overview
Description
(6-Carbamoylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which also contains a carbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally known to interact with various biological targets, often through the formation of reversible covalent complexes .
Mode of Action
(6-Carbamoylpyridin-3-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one attached to a boron atom and the other to a palladium atom. The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction depend on the specific context in which it is used.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The action of this compound, like that of other boronic acids, is influenced by various environmental factors. For example, the Suzuki–Miyaura reaction is known to be tolerant of a wide range of reaction conditions, contributing to its broad applicability . The stability of this compound and its reactivity in the Suzuki–Miyaura reaction may be affected by factors such as temperature, pH, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
(6-Carbamoylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors for therapeutic use .
Cellular Effects
In cellular contexts, this compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the compound’s impact on protease activity can modulate the degradation of signaling proteins, thereby affecting downstream signaling events .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of target enzymes. The boronic acid moiety forms a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site. This covalent interaction inhibits the enzyme’s catalytic activity, preventing substrate processing. Additionally, this compound can influence gene expression by modulating the activity of transcription factors that are regulated by proteolytic cleavage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on proteases for several days, although gradual degradation may occur .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, adverse effects such as tissue damage and inflammation have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and trypsin, which play crucial roles in protein digestion and metabolism. By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to particular cellular compartments, such as the cytoplasm or nucleus. The localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in distinct subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Carbamoylpyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative . The reaction conditions generally include the use of a base such as potassium carbonate, and the reaction is carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (6-Carbamoylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products: The major products formed from these reactions include boronic esters, amines, and various substituted aromatic compounds .
Scientific Research Applications
(6-Carbamoylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Comparison with Similar Compounds
- Phenylboronic acid
- Pyridine-3-boronic acid
- (4-Carbamoylpyridin-3-yl)boronic acid
Comparison: (6-Carbamoylpyridin-3-yl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group on the pyridine ring. This combination enhances its reactivity and versatility in various chemical reactions compared to similar compounds .
Properties
IUPAC Name |
(6-carbamoylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O3/c8-6(10)5-2-1-4(3-9-5)7(11)12/h1-3,11-12H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBJQMVPJJTDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727810 | |
Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164100-82-6 | |
Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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